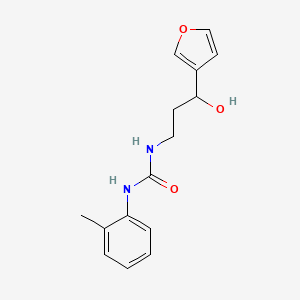

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

CAS No.: 1428371-47-4

Cat. No.: VC6651940

Molecular Formula: C15H18N2O3

Molecular Weight: 274.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428371-47-4 |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 |

| IUPAC Name | 1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C15H18N2O3/c1-11-4-2-3-5-13(11)17-15(19)16-8-6-14(18)12-7-9-20-10-12/h2-5,7,9-10,14,18H,6,8H2,1H3,(H2,16,17,19) |

| Standard InChI Key | PRWZLNRQDMKNEO-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O |

Introduction

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound belonging to the substituted urea family. It features a furan ring, a hydroxypropyl group, and an o-tolyl (ortho-methylphenyl) moiety. These structural elements contribute to its potential biological activity, making it of interest in medicinal chemistry and pharmacological research.

Key Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Provides aromaticity and reactivity. |

| Hydroxypropyl Group | Increases water solubility. |

| Urea Moiety | Known for forming hydrogen bonds, crucial in drug-receptor interactions. |

Synthesis Pathway

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea typically involves:

-

Preparation of the hydroxypropyl intermediate: A reaction between furan derivatives and suitable alkylating agents.

-

Formation of the urea bond: Reaction of the hydroxypropyl intermediate with o-toluidine under carbamoylation conditions.

These steps are carried out under controlled conditions to ensure high yield and purity.

Biological Activity

Substituted ureas like this compound are widely studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Potential Applications

-

Anti-Cancer Activity:

-

Compounds with furan rings have shown cytotoxic effects against cancer cell lines by targeting cellular structures like tubulin.

-

The hydroxypropyl group may enhance selectivity for specific cancer cells by improving solubility.

-

-

Antibacterial Properties:

-

The urea moiety can disrupt bacterial enzymes through hydrogen bonding, inhibiting growth.

-

Mechanism of Action

The compound likely interacts with biological targets via:

-

Hydrogen bonding (through the urea and hydroxyl groups).

-

Aromatic interactions (via the furan and o-tolyl rings).

Comparative SAR Analysis

| Compound | Activity Level | Target Specificity |

|---|---|---|

| 1-(3-(Furan-3-yl)-3-hydroxypropyl)-urea | Moderate | Broad |

| 1-(Furan-2-yl)-urea | Low | Narrow |

Case Studies

Studies on related compounds have demonstrated:

-

Anti-proliferative effects on human cancer cell lines such as gastric adenocarcinoma (SGC-7901) and non-small cell lung cancer (A549).

-

Antimicrobial activity against gram-positive bacteria due to the urea moiety's ability to inhibit key bacterial enzymes.

Experimental Data

| Property | Value |

|---|---|

| Solubility | Soluble in polar solvents like DMSO |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Low toxicity in preliminary in-vitro studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume